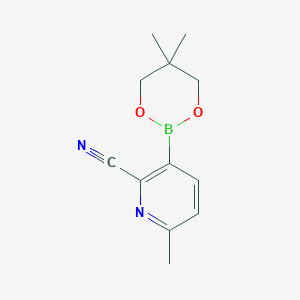
O,O-Diisobutyl hydrogen dithiophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O-Diisobutyl hydrogen dithiophosphate is an organophosphorus compound known for its applications in various industrial and chemical processes. This compound is characterized by its unique structure, which includes a phosphorodithioic acid core with two 2-methylpropyl ester groups attached. It is commonly used as an additive in lubricants and as a corrosion inhibitor.
Preparation Methods
The synthesis of phosphorodithioic acid, O,O-bis(2-methylpropyl) ester typically involves the reaction of phosphorodithioic acid with 2-methylpropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. The general reaction can be represented as follows:
Phosphorodithioic acid+2Methylpropanol→Phosphorodithioic acid, O,O-bis(2-methylpropyl) ester+Water
Chemical Reactions Analysis
O,O-Diisobutyl hydrogen dithiophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorothioates.
Reduction: Reduction reactions can convert it back to phosphorodithioic acid.
Substitution: It can undergo substitution reactions where the ester groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
O,O-Diisobutyl hydrogen dithiophosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Investigated for its potential use in biological systems as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Widely used as an additive in lubricants to enhance their performance and as a corrosion inhibitor in metalworking fluids.
Mechanism of Action
The mechanism of action of phosphorodithioic acid, O,O-bis(2-methylpropyl) ester involves its interaction with metal surfaces, forming a protective layer that prevents corrosion. In biological systems, it may inhibit specific enzymes by binding to their active sites, thereby altering their activity. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
O,O-Diisobutyl hydrogen dithiophosphate can be compared with other similar compounds, such as:
- Phosphorodithioic acid, O,O-bis(2-ethylhexyl) ester
- Phosphorodithioic acid, O,O-bis(2-ethylbutyl) ester
- Phosphorodithioic acid, O,O-bis(2-methylbutyl) ester
These compounds share a similar core structure but differ in the ester groups attached. The uniqueness of phosphorodithioic acid, O,O-bis(2-methylpropyl) ester lies in its specific ester groups, which confer distinct physical and chemical properties, making it suitable for specific applications.
Properties
CAS No. |
2253-52-3 |
|---|---|
Molecular Formula |
C8H19O2PS2 |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
bis(2-methylpropoxy)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H19O2PS2/c1-7(2)5-9-11(12,13)10-6-8(3)4/h7-8H,5-6H2,1-4H3,(H,12,13) |
InChI Key |
SYFIMIPHNTZHIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COP(=S)(OCC(C)C)S |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-nitro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B8675856.png)






